molecular formula C10H10N2O5 B556399 p-Nitrophenyl N-acetylglycinate CAS No. 3304-61-8

p-Nitrophenyl N-acetylglycinate

Cat. No. B556399
CAS RN: 3304-61-8
M. Wt: 238,2 g/mole
InChI Key: HYJPMVGCQNBYPC-UHFFFAOYSA-N
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Description

P-Nitrophenyl N-acetylglycinate, also known as 4-Nitrophenyl N-acetyl-b-D-glucosaminide, is a compound used in various applications . It is a widely used hexosaminidase substrate. Enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP) which is measured at 405 nm .


Synthesis Analysis

The synthesis of this compound involves enzymatic hydrolysis . The enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a serine catalytic triad and the oxygen anion hole at the substrate-binding site .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve enzymatic hydrolysis . The enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) .

Scientific Research Applications

  • Enzyme Substrate Applications : p-Nitrophenyl N-acetylglycinate serves as a substrate in enzyme-catalyzed reactions. It is used to study the hydrolysis reactions catalyzed by thrombin, a key enzyme in blood coagulation (Lorand, Brannen, & Rule, 1962). Additionally, it functions as a substrate in enzymatic glycosylation processes, providing insights into the synthesis of complex carbohydrates (Hušáková et al., 2001).

  • Spectroscopic Studies : This compound is utilized in NMR spectroscopic and X-ray crystallographic studies. For example, its reaction with active methylene compounds has been analyzed to understand the structure and tautomeric forms of resulting compounds (Berkley, Markopoulos, & Markopoulou, 1994).

  • Synthetic Chemistry : In synthetic chemistry, this compound is involved in the synthesis of various compounds. Its use in the synthesis of fluorescent neoglycoproteins, which are important in bioconjugation and biolabeling applications, is an example (Luyai et al., 2009).

  • Studying Specificity and Stereospecificity of Enzymes : Research has been conducted to understand the specificity and stereospecificity of enzymes like alpha-chymotrypsin using this compound as a substrate. These studies provide critical insights into the mechanisms of enzyme action (Ingles & Knowles, 1967).

  • Assay Development : It is also used in developing assay methods for enzymes like lysozyme, where its derivatives serve as substrates to measure enzyme activity (Nanjo, Sakai, & Usui, 1988).

Mechanism of Action

Target of Action

AC-GLY-ONP, also known as p-Nitrophenyl N-acetylglycinate or (4-nitrophenyl) 2-acetamidoacetate, is a complex compound that interacts with various targets. The primary targets of this compound are enzymes such as esterases and glycosidases . These enzymes play crucial roles in various biological processes, including the breakdown of esters and glycosides, respectively .

Mode of Action

The compound acts as a substrate for these enzymes. When the compound interacts with its targets, it undergoes enzymatic hydrolysis, resulting in the release of p-nitrophenol . This reaction can be used to measure the activity of the enzymes, making AC-GLY-ONP a useful tool in biochemical research .

Biochemical Pathways

The hydrolysis of AC-GLY-ONP affects various biochemical pathways. The release of p-nitrophenol can impact pathways involving ester and glycoside metabolism . The downstream effects of these pathways can influence a variety of cellular processes, including energy production and cellular signaling .

Pharmacokinetics

Given its chemical structure and its interactions with enzymes, it is likely that the compound is absorbed and distributed throughout the body, metabolized by enzymatic hydrolysis, and excreted as breakdown products .

Result of Action

The enzymatic hydrolysis of AC-GLY-ONP results in the release of p-nitrophenol, a compound that can be detected and measured . This allows researchers to monitor the activity of the target enzymes, providing valuable information about their roles in various biological processes .

Action Environment

The action of AC-GLY-ONP can be influenced by various environmental factors. For example, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of other compounds . Additionally, the stability of AC-GLY-ONP may be influenced by factors such as light, heat, and pH .

Future Directions

The future directions for p-Nitrophenyl N-acetylglycinate involve the design of new esterases to develop a new protocol to satisfy the needs for better biocatalysts . The ideal spatial conformation of the serine catalytic triad and the oxygen anion hole at the substrate-binding site was constructed by quantum mechanical calculation .

properties

IUPAC Name

(4-nitrophenyl) 2-acetamidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-7(13)11-6-10(14)17-9-4-2-8(3-5-9)12(15)16/h2-5H,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJPMVGCQNBYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408378
Record name p-Nitrophenyl N-acetylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3304-61-8
Record name p-Nitrophenyl N-acetylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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